4-Benzothiazoleacetic acid
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Overview
Description
4-Benzothiazoleacetic acid is a chemical compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazoleacetic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound such as an aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Benzothiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
4-Benzothiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown that benzothiazole derivatives can act as enzyme inhibitors, anti-inflammatory agents, and neuroprotective agents.
Mechanism of Action
The mechanism of action of 4-Benzothiazoleacetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the biological context .
Comparison with Similar Compounds
4-Benzothiazoleacetic acid can be compared with other benzothiazole derivatives, such as:
- 2-Benzothiazoleacetic acid
- 6-Benzothiazoleacetic acid
- Benzothiazole-2-carboxylic acid
Uniqueness: this compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. For example, the position of the acetic acid group can influence the compound’s reactivity and its interaction with biological targets .
Properties
IUPAC Name |
2-(1,3-benzothiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQGYEOIXUKLKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632703 |
Source
|
Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208117-17-3 |
Source
|
Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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